N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride
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Description
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClN4O5S2 and its molecular weight is 553.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 552.1267901 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride (edc or edac), are known to target carboxyl groups . They are used to activate these groups for coupling with amines to form amides .
Mode of Action
The compound likely interacts with its targets through a carbodiimide coupling reaction . In peptide synthesis, for example, EDC HCl efficiently couples carboxyl groups and amine groups of amino acids, forming the peptide backbone .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in peptide synthesis . By facilitating the formation of peptide bonds, it plays a crucial role in the production of proteins. It has also been used for the surface functionalization of graphene quantum dots (GQDs) employed as sensing probes in Janus micromotors to detect enterobacterial contamination .
Pharmacokinetics
Similar compounds like edc are water-soluble , which suggests that they may have good bioavailability
Result of Action
The result of the compound’s action is the formation of amide bonds, which are crucial in the synthesis of peptides and proteins . This can have various molecular and cellular effects, depending on the specific proteins being synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the efficiency of the coupling reaction . The compound is typically used in a pH range of 4.0-6.0 . Additionally, the compound is sensitive to moisture , which can affect its stability and efficacy.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2.ClH/c1-26(2)10-5-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-11-3-4-12-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSLDVGYWQKSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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